molecular formula C14H10N4O4 B8650848 3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 61620-82-4

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B8650848
CAS No.: 61620-82-4
M. Wt: 298.25 g/mol
InChI Key: PMTHZRSVBOSPQI-UHFFFAOYSA-N
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Description

3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H10N4O4 and its molecular weight is 298.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

61620-82-4

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

3-(5-nitrofuran-2-yl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C14H10N4O4/c15-14(19)10-8-17(9-4-2-1-3-5-9)16-13(10)11-6-7-12(22-11)18(20)21/h1-8H,(H2,15,19)

InChI Key

PMTHZRSVBOSPQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add 29.4 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile to 59 ml of concentrated sulfuric acid while stirring and maintaining the temperature at 40° C for 5 hours. Pour the solution onto 500 g of ice and water. Seperate the formed precipitate by vacuum filtration and wash it with water until it is neutral to obtain a 98% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxamide [m.p. 236° to 238° C (from dimethylformamide/methanol)].
Quantity
29.4 g
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reactant
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59 mL
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reactant
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ice
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500 g
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reactant
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solvent
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Synthesis routes and methods II

Procedure details

Add 10 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carbonitrile to a mixture of 20 ml of concentrated sulfuric acid and 20 ml of ethanol. Heat the resulting reaction mixture for 1.5 hours in a water bath at 90° to 100° C. Pour the solution onto ice and water to obtain a 93% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxamide [m.p. 236° to 238° C (from dimethylformamide/methanol)].
Quantity
10 g
Type
reactant
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20 mL
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reactant
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20 mL
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reactant
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Synthesis routes and methods III

Procedure details

Heat 1 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxylic acid together with 0.56 g of phosphorus oxychloride and 10 ml of dichloroethane for 2 hours at 80° C. Add 10 ml of a 25% aqueous solution dropwise at 0° C to the thus-obtained solution of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxylic chloride. Allow the resulting mixture to stand overnight and then vacuum distil it to remove the organic solvent therefrom. Vacuum filter to separate formed precipitate and recrystallize the filter residue from dimethylformamide/methanol to obtain 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxamide [m.p. 236° to 238° C].
Quantity
1 g
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reactant
Reaction Step One
Quantity
0.56 g
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reactant
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Quantity
10 mL
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solvent
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aqueous solution
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